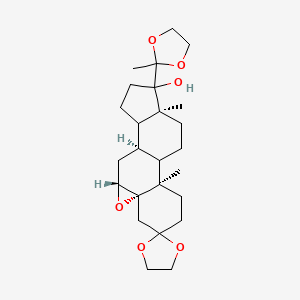

(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal), also known as (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal), is a useful research compound. Its molecular formula is C₂₅H₃₈O₆ and its molecular weight is 434.57. The purity is usually 95%.

BenchChem offers high-quality (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) is a synthetic steroid compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C23H34O5

- Molecular Weight : 390.51 g/mol

- CAS Number : 117898-52-9

The compound is characterized by an epoxy group at positions 5 and 6 and a hydroxyl group at position 17, contributing to its unique biological properties.

(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione acts primarily as a progestogen. It binds to progesterone receptors and may influence various physiological processes through modulation of gene expression related to reproductive health and steroid metabolism. This compound is part of the androgen backdoor pathway, where it is converted into more potent androgens without the intermediate formation of testosterone .

Biological Activities

- Progestogenic Activity : The compound exhibits progestogenic effects by binding to progesterone receptors, which may influence reproductive functions and menstrual cycle regulation.

- Androgenic Activity : As an intermediate in androgen synthesis, it can contribute to the production of dihydrotestosterone (DHT), impacting male reproductive health and secondary sexual characteristics .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by promoting neuronal survival and reducing inflammation .

Table 1: Summary of Biological Activities

Case Study: Progestogenic Effects

A study conducted on animal models demonstrated that (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione administration resulted in significant changes in progesterone levels and improved reproductive outcomes. The results indicated enhanced ovulation rates and improved uterine conditions for embryo implantation .

Case Study: Neuroprotective Properties

In vitro studies revealed that (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione could reduce apoptosis in neuronal cells exposed to toxic agents. The mechanism was attributed to the modulation of inflammatory pathways and enhancement of antioxidant defenses within the cells .

Wissenschaftliche Forschungsanwendungen

Androgen Pathway Research

One of the primary applications of (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) is its role in the androgen backdoor pathway. This pathway facilitates the conversion of this compound into more potent androgens without the intermediate formation of testosterone. This characteristic makes it a valuable tool for studying androgen metabolism and its implications in conditions such as androgen insensitivity syndrome and prostate cancer .

Steroid Synthesis

The compound is utilized in synthetic pathways to produce various steroids. Its epoxy group can be exploited in chemical reactions to create derivatives with enhanced biological activity or specificity. This application is particularly relevant in the development of new therapeutic agents targeting hormonal pathways .

Research in Endocrinology

In endocrinological studies, this compound serves as a reference standard for examining steroid hormone interactions and their physiological effects. It aids researchers in understanding how structural modifications affect hormone receptor binding and activity .

Case Study 1: Androgen Metabolism

A study investigated the metabolic pathways of (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) in human cell lines. The findings indicated that this compound is efficiently converted into dihydrotestosterone (DHT), a potent androgen, under specific enzymatic conditions. This conversion highlights its significance in androgen research and potential therapeutic applications for androgen-related disorders.

Case Study 2: Synthetic Steroid Development

Researchers synthesized a series of steroid derivatives from (5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal). These derivatives exhibited varied biological activities, including anti-inflammatory and anti-cancer properties. The study concluded that modifications at the C17 position significantly influenced the pharmacological profiles of these compounds.

Data Table: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

(2'R,7'S,9'R,11'S,16'S)-2',16'-dimethyl-15'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,5'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-20-8-9-23(29-12-13-30-23)15-24(20)19(31-24)14-16-17(20)4-6-21(2)18(16)5-7-25(21,26)22(3)27-10-11-28-22/h16-19,26H,4-15H2,1-3H3/t16-,17?,18?,19-,20-,21+,24-,25?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFFGYOVKDHICP-XKFLMKBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C4(OCCO4)C)O)CC5C6(C3(CCC7(C6)OCCO7)C)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3(C[C@@]14[C@H](O4)C[C@@H]5C2CC[C@]6(C5CCC6(C7(OCCO7)C)O)C)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.